molecular formula C14H19N3O2 B7030139 N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide

Cat. No.: B7030139
M. Wt: 261.32 g/mol
InChI Key: DXIXMRSPXPSUAO-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9(2)13-12(5-6-15-13)14(18)17(4)8-11-7-10(3)19-16-11/h5-7,9,15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIXMRSPXPSUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C2=C(NC=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction with suitable aldehydes or ketones.

    N-Methylation: The final step involves the N-methylation of the compound using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide is unique due to its specific combination of the oxazole and pyrrole rings, which may confer distinct biological activities and chemical properties compared to other oxazole derivatives.

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